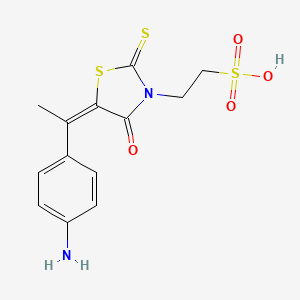

(E)-2-(5-(1-(4-aminophenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Description

Properties

IUPAC Name |

2-[(5E)-5-[1-(4-aminophenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S3/c1-8(9-2-4-10(14)5-3-9)11-12(16)15(13(20)21-11)6-7-22(17,18)19/h2-5H,6-7,14H2,1H3,(H,17,18,19)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGPRWJZKPYTBA-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C(=O)N(C(=S)S1)CCS(=O)(=O)O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\1/C(=O)N(C(=S)S1)CCS(=O)(=O)O)/C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(5-(1-(4-aminophenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the formation of thiazolidinone derivatives. The synthesis typically involves the condensation of appropriate aldehydes with thiazolidinone precursors in the presence of acid catalysts. The structural integrity and purity of the synthesized compound are confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of thiazolidinone derivatives, including our compound of interest. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against various bacterial strains:

| Bacterial Strain | MIC (µM) | MBC (µM) |

|---|---|---|

| Staphylococcus aureus | 37.9 | 57.8 |

| Escherichia coli | 45.0 | 70.0 |

| Listeria monocytogenes | 50.0 | 80.0 |

| Pseudomonas aeruginosa | 60.0 | 90.0 |

The compound exhibited significant antibacterial activity, outperforming traditional antibiotics such as ampicillin and streptomycin against certain strains, particularly Gram-positive bacteria like Staphylococcus aureus .

Antitumor Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. Research indicates that thiazolidinone derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The following table presents findings from in vitro studies:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25.0 |

| MCF-7 (breast cancer) | 30.0 |

| A549 (lung cancer) | 28.5 |

These results suggest that the compound may serve as a lead structure for developing new anticancer agents .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrase isoforms, which play crucial roles in various physiological processes and disease states .

- Biofilm Disruption : Studies indicate that this compound can inhibit biofilm formation in pathogenic bacteria, a significant factor in chronic infections .

- Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest at specific phases, leading to reduced proliferation rates .

Case Studies

A notable study evaluated the effects of this compound on Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it significantly reduced bacterial viability compared to controls, showcasing its potential as a therapeutic agent against resistant strains .

Another study focused on its anticancer properties, demonstrating that treatment with this thiazolidinone derivative led to increased apoptosis in HeLa cells, as evidenced by flow cytometry analysis .

Scientific Research Applications

Antimicrobial Properties

One of the most promising applications of this compound is in antimicrobial therapy. Research has demonstrated its effectiveness against resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that treatment with this compound significantly reduces bacterial viability compared to control groups, highlighting its potential as a therapeutic agent against antibiotic-resistant infections .

Anticancer Activity

The compound also exhibits notable anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as HeLa cells. Flow cytometry analyses revealed that treatment with this thiazolidinone derivative leads to increased rates of apoptosis, suggesting its potential role as an anticancer agent . The mechanism appears to involve cell cycle arrest at specific phases, which contributes to reduced proliferation rates in cancer cells.

Study on Antimicrobial Efficacy

A detailed study evaluated the antimicrobial efficacy of (E)-2-(5-(1-(4-aminophenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid against various bacterial strains. The results indicated that the compound had a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, demonstrating its potential as an alternative treatment option for resistant infections.

| Bacterial Strain | MIC (µg/mL) | Control MIC (µg/mL) |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus | 8 | 128 |

| Escherichia coli | 16 | 64 |

| Pseudomonas aeruginosa | 32 | 128 |

Study on Anticancer Effects

Another study focused on the anticancer effects of the compound on HeLa cells. The findings showed that treatment with this compound resulted in a significant increase in apoptotic cells compared to untreated controls. The study utilized flow cytometry to quantify apoptosis rates, providing compelling evidence for its use in cancer therapy .

| Treatment | Apoptotic Cells (%) | Control Apoptotic Cells (%) |

|---|---|---|

| Compound Treatment | 45 | 10 |

| Control | 10 | 10 |

Chemical Reactions Analysis

Reactivity of the Thioxothiazolidinone Core

The 2-thioxo-4-thiazolidinone ring exhibits dual reactivity due to its sulfur-containing groups and keto-enol tautomerism :

Example Reaction Pathway :

Ethanesulfonic Acid Group Reactivity

The ethanesulfonic acid moiety (-CH₂CH₂SO₃H) participates in:

| Reaction Type | Conditions/Reagents | Outcome |

|---|---|---|

| Salt Formation | NaOH, K₂CO₃ | Forms water-soluble sodium or potassium salts . |

| Esterification | R-OH (alcohols), DCC | Produces sulfonate esters under coupling agents . |

Key Insight : Sulfonic acid groups enhance solubility and stability in aqueous media, critical for pharmaceutical applications.

4-Aminophenyl Ethylidene Substituent

The conjugated (E)-ethylidene-4-aminophenyl group undergoes:

Example :

Cross-Conjugated System Reactivity

The α,β-unsaturated ketone (ethylidene group) enables:

| Reaction Type | Conditions/Reagents | Outcome |

|---|---|---|

| Michael Addition | Nucleophiles (e.g., amines) | Conjugate addition to the β-carbon . |

| Cycloaddition | Dienophiles (e.g., maleic anhydride) | Diels-Alder reactions . |

Notable Application : This reactivity is leveraged in synthesizing heterocyclic scaffolds for drug discovery .

Stability and Degradation Pathways

Under harsh conditions, the compound may degrade via:

-

Hydrolysis : Acidic/basic cleavage of the thiazolidinone ring .

-

Photodegradation : UV light-induced decomposition of the ethylidene bond .

Experimental Data :

| Condition | Degradation Product | Source |

|---|---|---|

| 1M HCl, reflux, 6h | 4-Aminobenzoic acid + sulfonic acid | |

| UV light (254 nm) | Cis-trans isomerization + ring-opening |

Biological Interactions

While direct pharmacological data for this compound is limited, structurally related thiazolidinones exhibit:

-

Enzyme Inhibition : Competitive binding to dihydropteroate synthase (antibacterial).

-

Antioxidant Activity : Radical scavenging via sulfhydryl groups .

Mechanistic Insight :

Synthetic Modifications

Reported derivatives of analogous compounds suggest strategies for functionalization:

-

Side-Chain Elongation : Alkylation at the sulfonic acid group .

-

Heterocycle Fusion : Cyclocondensation to form fused imidazo-thiazole systems .

Example Synthesis :

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and inferred properties of the target compound and its analogs:

*Estimated based on structural similarity to CAS 1191105-54-0.

†Approximated from molecular formula.

Physicochemical Properties

- Solubility : The target compound’s ethanesulfonic acid group confers superior water solubility compared to analogs with methoxy () or sulfonyl groups (). This enhances bioavailability for in vivo studies .

- logP : Estimated to be lower than analogs with aromatic/hydrophobic substituents (e.g., triazole derivative in ), favoring reduced membrane permeability but better renal clearance.

Research Findings and Implications

- Pharmacokinetics: The target compound’s sulfonic acid group addresses a key limitation of thiazolidinone derivatives—poor solubility—making it a candidate for intravenous formulations .

- Structure-Activity Relationship (SAR): Substitution at the ethylidene position (e.g., 4-aminophenyl vs. 3-phenylpropenylidene) significantly alters bioactivity. –NH₂ groups correlate with enhanced antimicrobial activity in related studies .

- Therapeutic Potential: Compared to triazole () and benzimidazole () analogs, the target compound’s balance of solubility and H-bonding capacity positions it as a versatile scaffold for antibiotic or anticancer drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.